molecular formula C6H16O2Si B14255910 1,3-Propanediol, 2-(trimethylsilyl)- CAS No. 189066-36-2

1,3-Propanediol, 2-(trimethylsilyl)-

Cat. No.: B14255910
CAS No.: 189066-36-2
M. Wt: 148.28 g/mol
InChI Key: BGMVXIDWBZLIRZ-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-(trimethylsilyl)- is an organic compound with the molecular formula C6H16O2Si. It is a derivative of 1,3-propanediol where one of the hydrogen atoms is replaced by a trimethylsilyl group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Propanediol, 2-(trimethylsilyl)- can be synthesized through several methods. One common method involves the reaction of 1,3-propanediol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of 1,3-Propanediol, 2-(trimethylsilyl)- often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2-(trimethylsilyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-(trimethylsilyl)- involves its ability to interact with various molecular targets and pathways. The trimethylsilyl group can protect hydroxyl groups from unwanted reactions, allowing for selective modifications in complex molecules. This property is particularly useful in organic synthesis and biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Propanediol, 2-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group at the second position, which provides specific reactivity and stability advantages in various chemical reactions. This makes it a valuable reagent in both research and industrial applications .

Properties

CAS No.

189066-36-2

Molecular Formula

C6H16O2Si

Molecular Weight

148.28 g/mol

IUPAC Name

2-trimethylsilylpropane-1,3-diol

InChI

InChI=1S/C6H16O2Si/c1-9(2,3)6(4-7)5-8/h6-8H,4-5H2,1-3H3

InChI Key

BGMVXIDWBZLIRZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(CO)CO

Origin of Product

United States

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